3-(4-fluoro-1H-benzimidazol-2-yl)pyrazin-2-amine
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Overview
Description
3-(4-fluoro-1H-benzimidazol-2-yl)pyrazin-2-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The mechanism of action of 3-(4-fluoro-1H-benzimidazol-2-yl)pyrazin-2-amine is still being investigated. However, it is believed to inhibit the activity of enzymes by binding to their active sites, thereby preventing the catalytic activity of the enzyme. This compound has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of a range of enzymes. Additionally, it has been found to have antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-fluoro-1H-benzimidazol-2-yl)pyrazin-2-amine in lab experiments include its potent inhibitory activity against a range of enzymes, its ability to induce apoptosis in cancer cells, and its antibacterial and antifungal activity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 3-(4-fluoro-1H-benzimidazol-2-yl)pyrazin-2-amine. One direction is to investigate its potential as an anticancer agent and to further understand its mechanism of action in inducing apoptosis in cancer cells. Another direction is to study its potential as an antibacterial and antifungal agent and to determine its efficacy against a range of pathogens. Additionally, further research is needed to fully understand the safety and toxicity of this compound.
Synthesis Methods
The synthesis of 3-(4-fluoro-1H-benzimidazol-2-yl)pyrazin-2-amine involves the reaction of 4-fluoro-1H-benzimidazole-2-carboxylic acid with hydrazine hydrate in the presence of a coupling agent such as EDC (ethyl(dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a suitable solvent. The reaction mixture is then heated to reflux for several hours to yield the desired product. This method has been optimized to provide high yields and purity of the compound.
Scientific Research Applications
3-(4-fluoro-1H-benzimidazol-2-yl)pyrazin-2-amine has been extensively studied for its potential applications in various scientific research fields. It has been found to have potent inhibitory activity against a range of enzymes, including kinases, phosphodiesterases, and proteases. This compound has also been investigated for its potential use as an anticancer agent, due to its ability to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent.
properties
IUPAC Name |
3-(4-fluoro-1H-benzimidazol-2-yl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5/c12-6-2-1-3-7-8(6)17-11(16-7)9-10(13)15-5-4-14-9/h1-5H,(H2,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTPWIQQSMUVLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)C3=NC=CN=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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